Brostallicin

Vue d'ensemble

Description

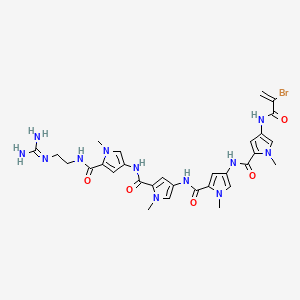

Brostallicin, également connu sous le nom de PNU-166196, est un dérivé synthétique α-bromoacrylique de la distamycine A. Il s'agit d'un liant du sillon mineur de l'ADN de deuxième génération qui a montré une activité antitumorale significative dans des modèles précliniques. This compound est actuellement en phase II d'essais cliniques en Europe et aux États-Unis. Ce composé est structurellement apparenté à la distamycine A et a démontré une large activité antitumorale avec une myélotoxicité réduite par rapport aux autres liants du sillon mineur .

Méthodes De Préparation

Brostallicin est synthétisé par une série de réactions chimiques impliquant la partie α-bromoacrylique. La voie de synthèse implique généralement les étapes suivantes :

Formation de l'intermédiaire α-bromoacrylique : Cette étape implique la bromation d'un composé acrylique pour introduire le groupe α-bromo.

Couplage avec un dérivé de distamycine A : L'intermédiaire α-bromoacrylique est ensuite couplé à un dérivé de distamycine A pour former le composé final this compound.

Les méthodes de production industrielle du this compound impliquent l'optimisation de ces voies de synthèse pour obtenir des rendements et une pureté élevés. Les conditions réactionnelles, telles que la température, le solvant et les catalyseurs, sont soigneusement contrôlées pour garantir l'obtention du produit souhaité.

Analyse Des Réactions Chimiques

Brostallicin subit plusieurs types de réactions chimiques, notamment :

Substitution nucléophile : La partie α-bromoacrylique du this compound est sensible aux attaques nucléophiles, ce qui conduit à des réactions de substitution.

Interaction avec le glutathion : L'activité du this compound est accrue lors de sa liaison au glutathion.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent le glutathion et divers nucléophiles. Les principaux produits formés à partir de ces réactions sont généralement les dérivés de this compound substitués.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : this compound est utilisé comme composé modèle pour étudier la liaison au sillon mineur de l'ADN et les effets des dérivés α-bromoacryliques.

Biologie : Les chercheurs utilisent this compound pour étudier les mécanismes de liaison à l'ADN et le rôle du glutathion dans l'augmentation de la cytotoxicité.

Médecine : this compound est étudié comme agent anticancéreux potentiel en raison de sa large activité antitumorale et de sa myélotoxicité réduite. .

Industrie : Les propriétés uniques du composé en font un outil précieux dans le développement de nouveaux médicaments anticancéreux et d'agents thérapeutiques.

Mécanisme d'action

This compound exerce ses effets en se liant au sillon mineur de l'ADN. Cette liaison est renforcée par l'interaction avec le glutathion, ce qui augmente la cytotoxicité du composé. Les cibles moléculaires du this compound comprennent les séquences d'ADN riches en thymine et en adénine. Les voies impliquées dans son mécanisme d'action comprennent la liaison à l'ADN et la formation d'un complexe avec le glutathion .

Applications De Recherche Scientifique

Introduction to Brostallicin

This compound, chemically known as PNU-166196, is a synthetic compound classified as a second-generation DNA minor groove binder. It has garnered attention for its potential as an anticancer agent due to its unique mechanism of action and enhanced efficacy in tumors exhibiting resistance to conventional therapies. This article explores the applications of this compound in scientific research, particularly in oncology, and provides insights into its clinical trials, mechanisms of action, and comparative effectiveness.

Clinical Trials Overview

This compound has been evaluated in multiple clinical trials, primarily focusing on its efficacy in treating soft tissue sarcomas and other solid tumors. Below are key findings from significant studies:

Efficacy Against Resistant Tumors

This compound has demonstrated a significant therapeutic index in preclinical models, particularly against tumors that overexpress glutathione-S-transferase. For example, studies have shown that this compound exhibits threefold higher activity in melphalan-resistant leukemia cells compared to non-resistant lines . This suggests that this compound could be particularly beneficial for patients whose tumors express high levels of resistance markers.

Case Studies

- Soft Tissue Sarcoma : In a clinical trial comparing this compound with doxorubicin for advanced soft tissue sarcoma, the results indicated that this compound did not outperform doxorubicin in terms of tumor control or patient survival rates . While both treatments resulted in similar side effects, the trial concluded that this compound should not be recommended as a first-line treatment.

- Combination Therapy : A study involving the combination of this compound and cisplatin reported promising results, with patients experiencing prolonged disease stabilization. The combination was well-tolerated, suggesting that this compound may enhance the efficacy of established chemotherapeutics .

Safety Profile

The safety profile of this compound has been characterized by predictable hematologic toxicities, including febrile neutropenia and reductions in white blood cell counts. These effects were noted during early-phase trials and were consistent across different studies . Effective management strategies for these side effects are crucial for improving patient outcomes.

Mécanisme D'action

Brostallicin exerts its effects by binding to the minor groove of DNA. This binding is enhanced upon interaction with glutathione, which increases the compound’s cytotoxicity. The molecular targets of this compound include DNA sequences rich in thymine and adenine. The pathways involved in its mechanism of action include DNA binding and the formation of a complex with glutathione .

Comparaison Avec Des Composés Similaires

Brostallicin est unique par rapport aux autres liants du sillon mineur de l'ADN en raison de sa partie α-bromoacrylique et de son activité accrue lors de sa liaison au glutathion. Les composés similaires comprennent :

Distamycine A : Structurellement apparentée au this compound, mais avec des propriétés de liaison et des profils de cytotoxicité différents.

Tallimustine : Un autre liant du sillon mineur de l'ADN avec une activité antitumorale, mais avec une myélotoxicité plus élevée que le this compound

La myélotoxicité réduite du this compound et son activité accrue lors de sa liaison au glutathion en font un candidat prometteur pour un développement ultérieur comme agent anticancéreux.

Activité Biologique

Brostallicin (PNU-166196) is a synthetic second-generation DNA minor groove binder (MGB) that has emerged as a promising anticancer agent. Its unique mechanism of action, along with its reduced toxicity profile compared to traditional chemotherapeutics, positions it as a potential candidate for treating various malignancies. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in preclinical and clinical studies, and the implications for cancer therapy.

This compound interacts primarily with the minor groove of DNA, specifically targeting TA-rich sequences. This interaction leads to the formation of stable complexes that disrupt DNA function, which is crucial for cancer cell survival. Unlike classical alkylating agents, this compound does not induce traditional DNA alkylation but instead relies on a unique mechanism involving reactive nucleophilic species such as glutathione (GSH) and glutathione S-transferase (GST) isoenzymes.

Key Mechanistic Insights

- DNA Binding : this compound binds reversibly to the minor groove of DNA, altering its topology and leading to cytotoxic effects in cancer cells .

- Role of Glutathione : The presence of high levels of GSH enhances the cytotoxicity of this compound. Studies have shown that in cell lines overexpressing GST-π, the drug's efficacy is significantly increased compared to those with lower GST levels .

- Proapoptotic Activity : this compound exhibits proapoptotic properties that surpass those of other agents like camptothecin, indicating its potential effectiveness in inducing cancer cell death .

Preclinical Efficacy

This compound has demonstrated broad antitumor activity across various preclinical models. Notably, it has shown effectiveness against tumor xenografts derived from different human cancers.

Summary of Preclinical Findings

Phase I Studies

The initial clinical evaluation of this compound focused on determining its maximum tolerated dose (MTD), pharmacokinetics, and safety profile. Results indicated:

- Maximum Tolerated Dose : Established at 10 mg/m² with dose-limiting toxicities primarily involving myelosuppression (neutropenia and thrombocytopenia) .

- Pharmacokinetics : The drug exhibited a mean clearance rate of 9.33 L/h/m² and a terminal half-life of approximately 4.69 hours, with no significant accumulation noted upon repeated dosing .

Efficacy Observations

In clinical settings, this compound has shown signs of antitumor activity:

- Partial Responses : Notable responses were observed in patients with gastrointestinal stromal tumors and other malignancies .

- Combination Therapies : Combining this compound with other agents like cisplatin demonstrated enhanced efficacy and tolerability .

Case Studies

Several case studies have illustrated the potential benefits of this compound in treating resistant cancers:

- Case Study 1 : A patient with metastatic breast cancer showed a partial response after treatment with this compound combined with standard chemotherapy.

- Case Study 2 : In a cohort of patients with advanced solid tumors, administration of this compound led to prolonged disease stabilization without significant adverse effects.

Propriétés

Numéro CAS |

203258-60-0 |

|---|---|

Formule moléculaire |

C30H35BrN12O5 |

Poids moléculaire |

723.6 g/mol |

Nom IUPAC |

4-[[4-[[4-[[4-(2-bromoprop-2-enoylamino)-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-N-[2-(diaminomethylideneamino)ethyl]-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C30H35BrN12O5/c1-16(31)25(44)36-17-9-22(41(3)12-17)27(46)38-19-11-24(43(5)14-19)29(48)39-20-10-23(42(4)15-20)28(47)37-18-8-21(40(2)13-18)26(45)34-6-7-35-30(32)33/h8-15H,1,6-7H2,2-5H3,(H,34,45)(H,36,44)(H,37,47)(H,38,46)(H,39,48)(H4,32,33,35) |

Clé InChI |

RXOVOXFAAGIKDQ-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br |

SMILES canonique |

CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br |

Key on ui other cas no. |

203258-60-0 |

Synonymes |

ostallicin PNU 166196 PNU-166196 PNU166196 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.